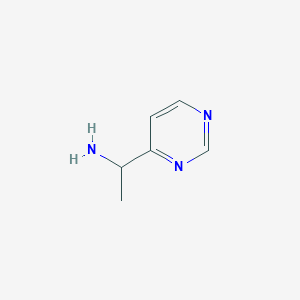

2,3,4,5,6,7-六氢-1,3-苯并噻唑-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

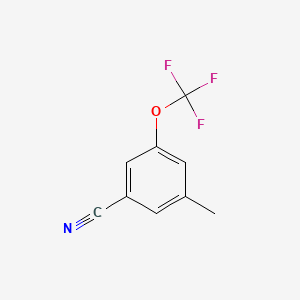

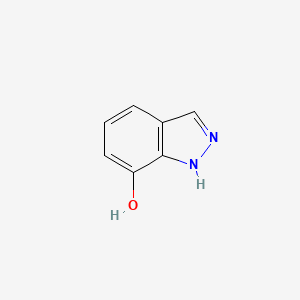

The compound "2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one" is a derivative of the benzothiazole class, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Benzothiazoles and their derivatives are of significant interest due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the condensation of various starting materials. For instance, the synthesis of 2-aryl-6,6-dimethyl-8-oxo-5,6,7,8-tetrahydro-1,2,4-4H-triazolo[3,2-b]benzothiazoles was achieved through the condensation of 3-aryl-5-thio-1,2,4-4H-triazoles with 2-bromodimedone in a solvent mixture of THF/benzene . A similar synthesis route was used to create a series of compounds bearing a 1,3-benzothiazol-2-one nucleus, starting from 5,6-dimethyl-3-(2-oxo-propyl)-1,3-benzothiazol-2-one .

Molecular Structure Analysis

The molecular structures of benzothiazole derivatives are characterized by the presence of a benzothiazole nucleus, which can be further modified to yield various derivatives. The structures of these compounds are typically confirmed using analytical and spectral data, ensuring the correct formation of the desired products .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions to form new compounds. For example, thiosemicarbazone derivatives of benzothiazol-2-one were reacted with halo ketones and acid anhydrides to produce new heterocyclic compounds . Additionally, the parent compound can be condensed with different aromatic aldehydes to afford corresponding chalcones .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. These properties are essential for determining the compound's suitability for specific applications, such as pharmaceuticals. For instance, some 2-(4-aminophenyl)benzothiazoles have shown potent inhibitory activity against human breast cancer cell lines, indicating their potential as antitumor agents . However, the antibacterial screening of some triazolo[3,2-b]benzothiazoles against Escherichia coli and Staphylococcus aureus did not yield encouraging results .

科学研究应用

抗肿瘤性能

2,3,4,5,6,7-六氢-1,3-苯并噻唑-2-酮衍生物在癌症研究领域表现出显著的潜力,特别是作为抗肿瘤药物。例如,氟化的2-(4-氨基苯基)苯并噻唑在体外对某些人类乳腺癌细胞系表现出强大的细胞毒性,同时对非恶性和其他癌细胞系无活性(Hutchinson et al., 2001)。另一项研究突出了2-(4-氨基苯基)苯并噻唑的氨基酸前药物的开发,这在乳腺癌和卵巢癌的临床模型中显示出有希望的结果(Bradshaw et al., 2002)。

传感应用

基于苯并噻唑的化合物也被用于传感应用。一项研究展示了一种基于苯并噻唑的聚集诱导发光剂作为pH比色荧光化学传感器的使用,显示出对生物样本中生理pH的高灵敏度和适用性(Li et al., 2018)。

防腐蚀

在材料科学领域,苯并噻唑衍生物已被探索用作防腐剂。例如,某些苯并噻唑衍生物已被合成以研究它们在酸性溶液中抑制钢铁腐蚀的效果,展示出高抑制效率和稳定性(Hu et al., 2016)。

药物开发

苯并噻唑衍生物作为药物的开发是一个重要的研究领域。Phortress,一种源自抗肿瘤苯并噻唑的临床候选药物,是这些化合物从实验室研究成功过渡到潜在临床应用的一个例子,突出了它们独特的作用机制和药代动力学(Bradshaw & Westwell, 2004)。

安全和危害

This would involve looking at the compound’s toxicity, flammability, and other safety hazards.

未来方向

This would involve discussing potential future research directions, such as new synthesis methods, applications, or investigations into the compound’s properties.

属性

IUPAC Name |

4,5,6,7-tetrahydro-3H-1,3-benzothiazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDMCROFMWMVBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)NC(=O)S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50618159 |

Source

|

| Record name | 4,5,6,7-Tetrahydro-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one | |

CAS RN |

57001-13-5 |

Source

|

| Record name | 4,5,6,7-Tetrahydro-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。